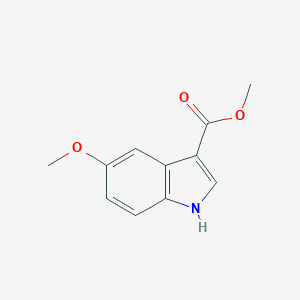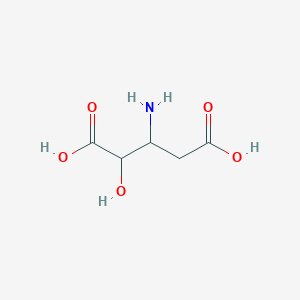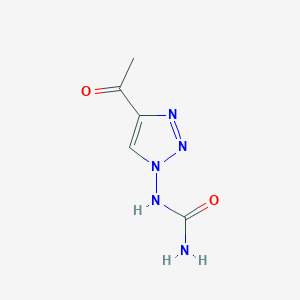![molecular formula C16H13NO4S B069841 3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid CAS No. 175278-45-2](/img/structure/B69841.png)
3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid is an organic compound with the molecular formula C16H13NO4S It is characterized by the presence of a nitrophenyl group, a methylphenylthio group, and an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid typically involves the following steps:
Thioether Formation: The attachment of a methylphenylthio group to the nitrophenyl ring.
Acrylic Acid Formation: The final step involves the formation of the acrylic acid moiety.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale nitration and thioether formation processes, followed by purification steps to ensure the desired product’s purity and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the nitro group can yield corresponding amines.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the thioether linkage may interact with thiol-containing enzymes or proteins. The acrylic acid moiety can undergo conjugation reactions, affecting various biochemical pathways.
Comparison with Similar Compounds
- 3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]propionic acid
- 3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]butyric acid
Comparison:
- Uniqueness: The presence of the acrylic acid moiety in 3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid distinguishes it from similar compounds, providing unique reactivity and potential applications.
- Reactivity: The acrylic acid group allows for additional chemical transformations, such as polymerization or Michael addition reactions, which are not possible with the propionic or butyric acid analogs.
Properties
IUPAC Name |
3-[2-(4-methylphenyl)sulfanyl-5-nitrophenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4S/c1-11-2-6-14(7-3-11)22-15-8-5-13(17(20)21)10-12(15)4-9-16(18)19/h2-10H,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZVBDMKIZZNFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])C=CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40384290 |
Source


|
| Record name | 3-{2-[(4-methylphenyl)thio]-5-nitrophenyl}acrylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175278-45-2 |
Source


|
| Record name | 3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175278-45-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-{2-[(4-methylphenyl)thio]-5-nitrophenyl}acrylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2,2'-Bipyridine]-4,4'-diyldiphosphonic acid](/img/structure/B69761.png)




![2-[(2-METHYLPROP-2-EN-1-YL)OXY]BENZONITRILE](/img/structure/B69777.png)





![Tert-butyl 6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate](/img/structure/B69792.png)
